2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an aniline moiety, which is further linked to an ethan-1-ol group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the reaction of the intermediate with ethan-1-ol under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in electron transfer reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol stands out due to the presence of both nitro and chloro groups on the aniline ring, combined with an ethan-1-ol moiety. This unique combination of functional groups imparts distinct reactivity and properties, making it particularly valuable in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
61286-99-5 |
---|---|
Molekularformel |
C9H8ClF3N2O3 |
Molekulargewicht |
284.62 g/mol |
IUPAC-Name |
2-[5-chloro-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C9H8ClF3N2O3/c10-6-4-7(14-1-2-16)8(15(17)18)3-5(6)9(11,12)13/h3-4,14,16H,1-2H2 |
InChI-Schlüssel |
NXEWKRDQMCOEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.